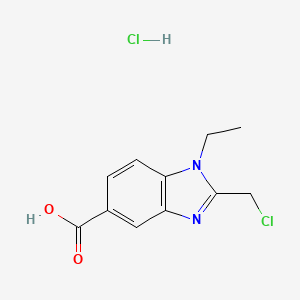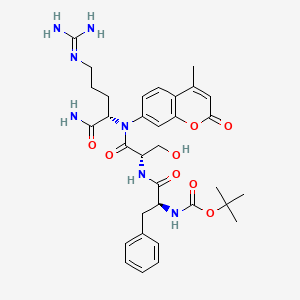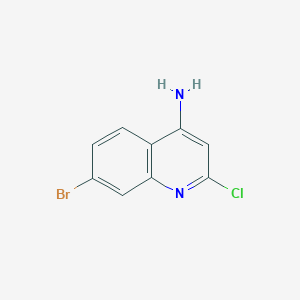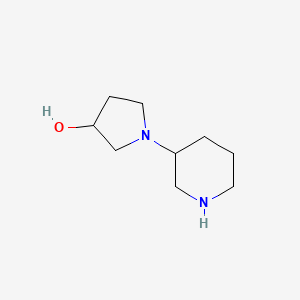
2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride is a heterocyclic aromatic compound It features a benzimidazole core, which is a fusion of benzene and imidazole rings, with a chloromethyl group at the 2-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Ethylation: The ethyl group can be introduced through alkylation reactions, using ethyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions, which can be used to modify the molecule’s structure and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the benzimidazole core.
Applications De Recherche Scientifique
2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe or ligand in biochemical assays to study the function of specific proteins or nucleic acids.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(chloromethyl)-1H-benzimidazole-5-carboxylic acid hydrochloride: Lacks the ethyl group at the 1-position.
1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride: Lacks the chloromethyl group at the 2-position.
2-(methylthio)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride: Has a methylthio group instead of a chloromethyl group at the 2-position.
Uniqueness
The presence of both the chloromethyl and ethyl groups, along with the carboxylic acid functionality, gives 2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride unique reactivity and properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12Cl2N2O2 |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-2-14-9-4-3-7(11(15)16)5-8(9)13-10(14)6-12;/h3-5H,2,6H2,1H3,(H,15,16);1H |
Clé InChI |
XPBUWVRWCBSMHH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(=O)O)N=C1CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)

![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)




![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)

